Regiochemical Exclusivity in Therapeutic Patents Confirms the 7-Carboxylate Isomer as Essential
The Sanofi patent family (MA33354B1) explicitly claims azaspiro[4.4]nonane-7-carboxylate derivatives while excluding other positional isomers, establishing the 7-substitution pattern as a structural requirement for the claimed biological activity [1].
| Evidence Dimension | Regiochemical specificity in patent claims |
|---|---|
| Target Compound Data | Explicitly covered in Formula I of MA33354B1 |
| Comparator Or Baseline | Azaspiro[4.4]nonane derivatives with ester at alternative positions (e.g., 4- or 6-carboxylate) |
| Quantified Difference | Inclusion vs exclusion from patent claims |
| Conditions | Patent MA34439 / MA33354B1 (Sanofi, filed 2011) |
Why This Matters
Procuring the 7-carboxylate isomer is imperative for adherence to patented synthetic routes and lead optimization programs; sourcing an unclaimed isomer risks generating inactive compounds and squandering R&D resources.
- [1] Sanofi. Derivatives of aza spiro[-7] nonane-carboxylates, their preparation and their therapeutic application. MA Patent MA33354B1, filed 2011. View Source
